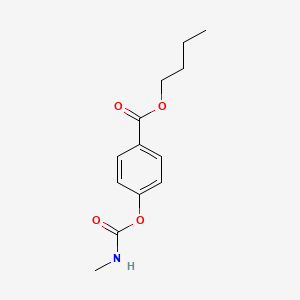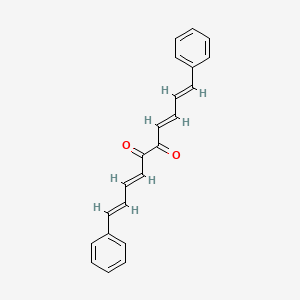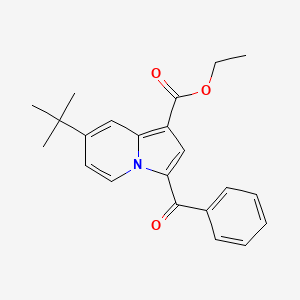
4,4'-Dimethyldiphenyl ditelluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyldiphenyl ditelluride is an organotellurium compound with the molecular formula C14H14Te2 It is a derivative of diphenyl ditelluride, where the phenyl groups are substituted with methyl groups at the para positions
Métodos De Preparación
4,4’-Dimethyldiphenyl ditelluride can be synthesized through the oxidation of tellurophenolate, which is generated via the Grignard reagent. The synthetic route involves the following steps:
Formation of Tellurophenolate: Reacting phenylmagnesium bromide with elemental tellurium to form phenyl telluromagnesium bromide. [ \text{PhMgBr} + \text{Te} \rightarrow \text{PhTeMgBr} ]
Oxidation: Oxidizing phenyl telluromagnesium bromide with oxygen and water to form 4,4’-dimethyldiphenyl ditelluride. [ 2\text{PhTeMgBr} + 0.5\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Te}_2 + 2\text{MgBr(OH)} ]
Análisis De Reacciones Químicas
4,4’-Dimethyldiphenyl ditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to form tellurols.
Substitution: It can participate in nucleophilic substitution reactions, displacing halides.
Addition: It can add electrophilically across multiple bonds and trap radicals.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Major products formed from these reactions include tellurium dioxide, tellurols, and substituted tellurides.
Aplicaciones Científicas De Investigación
4,4’-Dimethyldiphenyl ditelluride has several scientific research applications:
Organic Synthesis: It is used as a source of the tellurium unit in organic synthesis and as a catalyst for redox reactions.
Medicinal Chemistry:
Catalysis: It is used in catalysis and green chemistry for reducing organic peroxides.
Material Science: It is used in the synthesis of 2D telluride nanosheets for energy storage and catalysis applications.
Mecanismo De Acción
The mechanism of action of 4,4’-dimethyldiphenyl ditelluride involves its redox-modulating properties. It can act as both an antioxidant and a prooxidant, depending on the experimental conditions. It exerts its effects through various pathways, including:
Redox Modulation: It can modulate redox states by interacting with thiol groups and catalyzing redox reactions.
Antiproliferative Effects: It can induce cell death in cancer cells through pathways involving transcription factors, membrane receptors, and apoptosis.
Comparación Con Compuestos Similares
4,4’-Dimethyldiphenyl ditelluride is similar to other organotellurium compounds such as diphenyl ditelluride and diphenyl diselenide. it has unique properties due to the presence of methyl groups at the para positions, which can influence its reactivity and stability. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and catalysis.
Diphenyl diselenide: Known for its antioxidant properties and potential medicinal applications.
Propiedades
Número CAS |
32294-57-8 |
|---|---|
Fórmula molecular |
C14H14Te2 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14Te2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
PTOMSBHEWUXQOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















